![molecular formula C21H14O B14759983 14H-Dibenzo[a,j]xanthene CAS No. 224-48-6](/img/structure/B14759983.png)
14H-Dibenzo[a,j]xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14H-Dibenzo[a,j]xanthene is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a xanthene core with two benzene rings fused to it, making it a polycyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and aryl or alkyl aldehydes in the presence of a catalytic system. For example, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been used to achieve high yields and shorter reaction times . Another method involves the use of a magnetic covalent organic framework modified with sulfonic acid (Fe3O4@COF-SO3H) as a catalyst, which allows for solvent-free conditions and eco-friendly procedures .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as mesoporous zirconia modified with tungstophosphoric acid, has been explored for large-scale production. These methods offer advantages such as catalyst recyclability, high product yield, and the avoidance of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
14H-Dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Condensation Reactions: The formation of this compound itself is a result of a condensation reaction between β-naphthol and aldehydes.
Oxidation and Reduction:
Substitution Reactions: Substitution reactions involving the aromatic rings can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include β-naphthol, aryl or alkyl aldehydes, and catalysts such as bleaching earth clay, PEG-600, and Fe3O4@COF-SO3H . Reaction conditions often involve solvent-free environments, moderate temperatures, and short reaction times.
Major Products Formed
The major products formed from the reactions involving this compound are typically its derivatives, such as 14-aryl or 14-alkyl substituted xanthenes .
Aplicaciones Científicas De Investigación
14H-Dibenzo[a,j]xanthene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 14H-Dibenzo[a,j]xanthene is primarily related to its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological activities. For example, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 14H-Dibenzo[a,j]xanthene include other xanthene derivatives such as:
- 14-Phenyl-14H-dibenzo[a,j]xanthene
- 14-Aryl-14H-dibenzo[a,j]xanthene derivatives
- N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
224-48-6 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H14O/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-12H,13H2 |
Clave InChI |
YJXKFHUWKMZHHW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=CC=CC=C23)OC4=C1C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
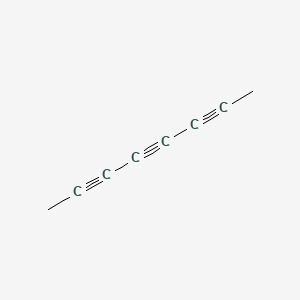

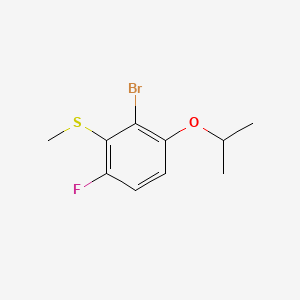
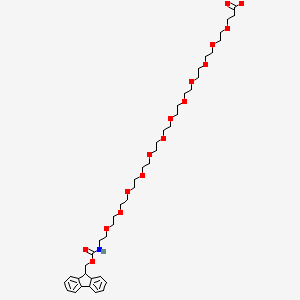
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
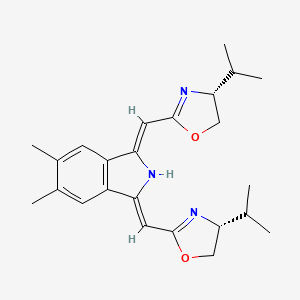
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
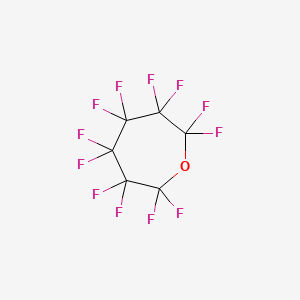
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
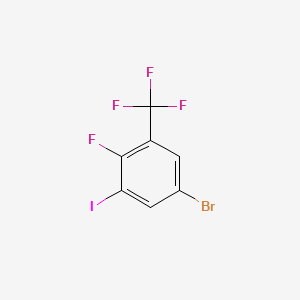
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
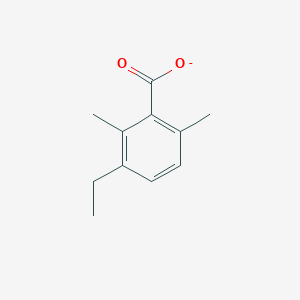
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
